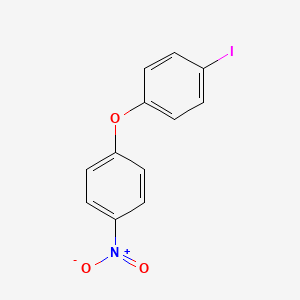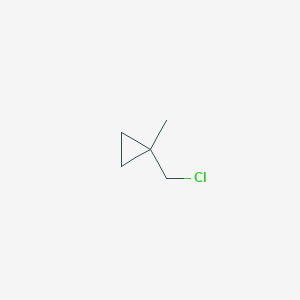
1-(4-Iodophenoxy)-4-nitrobenzene
説明
“1-(4-Iodophenoxy)-4-nitrobenzene” is a compound that likely contains an iodine atom and a nitro group attached to different phenyl rings. The phenyl rings are likely connected by an ether linkage .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of two phenyl rings connected by an ether linkage, with an iodine atom attached to one ring and a nitro group attached to the other .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the presence of the iodine atom and the nitro group, both of which can participate in various types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by factors such as its molecular structure and the presence of the iodine atom and the nitro group .科学的研究の応用
Electrochemical Studies
- Electrochemical Reduction : Research has shown that nitrobenzene, a related compound to "1-(4-Iodophenoxy)-4-nitrobenzene", undergoes electrochemical reduction in certain environments. This process can be crucial in understanding the electrochemical behavior of similar compounds (Silvester et al., 2006).
Photophysics and Photochemistry
- Complex Photophysics of Nitrobenzene : The simplest nitroaromatic compound, nitrobenzene, exhibits complex photophysics and photochemistry, which can be relevant to understanding the behavior of "this compound" under UV exposure (Giussani & Worth, 2017).
Synthesis and Catalysis
- Synthesis Methods : Various methods have been explored for synthesizing nitrobenzene derivatives, which can be applicable for "this compound". These include ultrasound-assisted synthesis and other catalytic processes (Harikumar & Rajendran, 2014).
Environmental Degradation
- Degradation by Fenton's Reagent : Studies on nitrobenzene degradation using Fenton's reagent provide insights into the environmental impact and degradation pathways of nitrobenzene derivatives, which can be extrapolated to "this compound" (Carlos et al., 2008).
Material Science Applications
- Nanowire Construction : Research into constructing nanowires with 1-iodo-4-nitrobenzene on graphite surfaces might offer potential applications for "this compound" in nanotechnology (Jiang, Wang, & Deng, 2007).
作用機序
- The primary targets of 1-(4-Iodophenoxy)-4-nitrobenzene are group III metabotropic glutamate receptors (mGlu4/6/7/8) .
- Activation of group III mGlu receptors leads to inhibition of neurotransmitter release via three principal mechanisms:
Target of Action
Mode of Action
Safety and Hazards
生化学分析
Biochemical Properties
1-(4-Iodophenoxy)-4-nitrobenzene plays a role in various biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with thromboxane A2 receptors, which are involved in platelet aggregation and vasoconstriction . The interaction between this compound and thromboxane A2 receptors can modulate signaling pathways, leading to changes in cellular responses. Additionally, this compound may interact with other proteins involved in signal transduction and cellular communication, further influencing biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the interaction with thromboxane A2 receptors can lead to changes in platelet function, affecting processes such as platelet aggregation and vasoconstriction . Furthermore, this compound may impact other cellular pathways, including those involved in inflammation and immune responses, by altering the activity of key signaling molecules and transcription factors.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, its binding to thromboxane A2 receptors can inhibit the receptor’s activity, leading to reduced platelet aggregation and vasoconstriction . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby affecting cellular responses at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound’s stability in various experimental conditions is crucial for its consistent performance in biochemical assays. Studies have shown that this compound can maintain its activity over extended periods, although its degradation products may also exhibit biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing platelet aggregation and vasoconstriction . At higher doses, toxic or adverse effects may occur, including potential damage to organs and tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo metabolic reactions, such as reduction and conjugation, leading to the formation of metabolites with distinct biological activities . The interaction with specific enzymes, such as cytochrome P450s, plays a crucial role in determining the metabolic fate of this compound and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, affecting its localization and accumulation within different cellular compartments . The distribution of this compound in tissues is also determined by its binding affinity to plasma proteins and other biomolecules, which can modulate its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . The localization of this compound within subcellular organelles can influence its ability to modulate cellular processes and exert its biochemical effects.
特性
IUPAC Name |
1-(4-iodophenoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIBZWDKOFXLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302993 | |
| Record name | 1-Iodo-4-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21969-05-1 | |
| Record name | 1-Iodo-4-(4-nitrophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21969-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodo-4-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)








![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)

